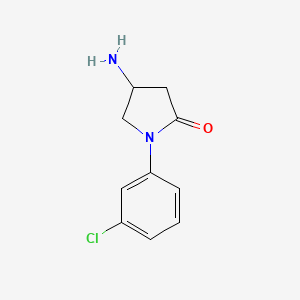

4-Amino-1-(3-chlorophenyl)pyrrolidin-2-one

Descripción general

Descripción

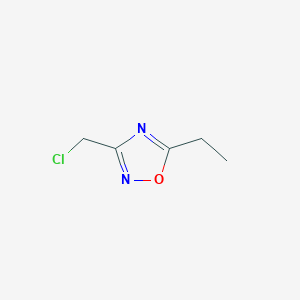

The compound 4-Amino-1-(3-chlorophenyl)pyrrolidin-2-one is a derivative of pyrrolidinone, which is a lactam of gamma-aminobutyric acid (GABA) analogs. This structure is significant in medicinal chemistry due to its presence in various bioactive compounds and pharmaceuticals. The chlorophenyl group attached to the pyrrolidinone core adds to the compound's chemical diversity and potential for interaction with biological targets .

Synthesis Analysis

The synthesis of related pyrrolidinone derivatives often begins with readily available starting materials. For instance, the synthesis of pyrrolo[3,4-b]pyridin-5-one derivatives can be achieved through a multicomponent reaction involving an aldehyde, an amine, and an alpha-isocyanoacetamide, followed by a reaction with an alpha,beta-unsaturated acyl chloride. This process involves a domino sequence of acylation, intramolecular Diels-Alder (IMDA), and retro-Michael cycloreversion . Similarly, the synthesis of diastereomeric 4-amino-3-(p-chlorophenyl)-valeric acids and their ring closure products, such as lactams, starts from 3-(p-chlorophenyl)-4-oxo-valeric acid .

Molecular Structure Analysis

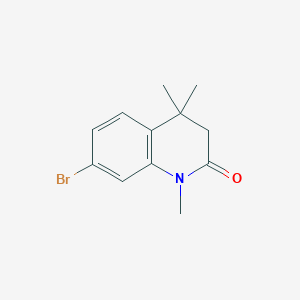

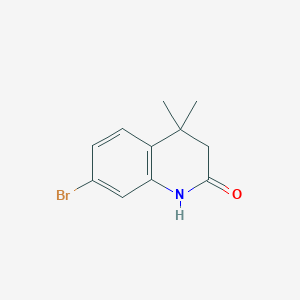

The molecular structure of pyrrolidinone derivatives can be elucidated using techniques such as X-ray crystallography. For example, the crystal structure of a related compound, cis-4-(p-bromophenyl)-5-methyl-2-pyrrolidinone, has been determined, which provides insights into the three-dimensional arrangement of atoms within the molecule and can inform the understanding of similar structures like this compound .

Chemical Reactions Analysis

Pyrrolidinone derivatives can undergo various chemical reactions to yield new compounds with potential biological activities. For instance, 4-amino-3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole can be treated with aldehydes to produce triazole derivatives, which can then be reduced to yield arylmethylamino derivatives. These reactions demonstrate the versatility of pyrrolidinone derivatives in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidinone derivatives are influenced by their functional groups and molecular structure. These properties are essential for determining the compound's solubility, stability, and reactivity, which are critical factors in drug design and development. For example, the presence of a chlorophenyl group can affect the electron distribution within the molecule, potentially altering its reactivity and interaction with biological targets .

Aplicaciones Científicas De Investigación

Pyrrole and Pyrrole Derivatives

Pyrrolidinones, including compounds like "4-Amino-1-(3-chlorophenyl)pyrrolidin-2-one," are significant for their utility as intermediates, wetting agents, and solvents, showcasing relatively low toxicity. These compounds are pivotal in the synthesis of various pyrrole derivatives, which are foundational structures in essential biological molecules and in the development of electrically conducting polymers (Anderson & Liu, 2000).

Dipeptide Analogues and Amino Acid Derivatives

The facile synthesis of N-acylated, O-alkylated pyrrolin-2-ones has been demonstrated, revealing their potential as dipeptide analogues and highlighting their significant enantiopurity. These compounds adopt linear, extended conformations, which may have implications in the design of peptidomimetics and drug discovery (Hosseini et al., 2006).

Synthetic Methodologies

Research on the synthesis of diastereomeric compounds related to "this compound" has been explored, focusing on their potential in generating various lactones and lactams. Such synthetic methodologies enable the creation of structurally diverse compounds, which can further be evaluated for biological activities (Bruderer et al., 1978).

Biological Activity and Anticancer Agents

The synthesis and evaluation of compounds containing the pyrrolin-2-one moiety for anticancer activities have been conducted, indicating the potential of these structures in developing novel anticancer agents. This research underscores the versatility of pyrrolidin-2-ones in medicinal chemistry and their significant role in the synthesis of biologically active scaffolds (Ayati et al., 2018).

Enzymatic Inactivation and GABA Prodrug Metabolism

Studies have shown that derivatives of "this compound" undergo transformations to produce GABAergic prodrug metabolites. These findings highlight the compound's significance in neuroscience research and its potential application in developing therapeutics for neurological disorders (Wall Gm & Baker Jk, 1989).

Direcciones Futuras

The future directions for research on “4-Amino-1-(3-chlorophenyl)pyrrolidin-2-one” could include further exploration of its synthesis, structural analysis, and potential biological activities. It could also be interesting to investigate its interactions with various biological targets and its potential applications in medicinal chemistry .

Mecanismo De Acción

Target of Action

It is known that pyrrolidine derivatives, which include this compound, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The targets are often proteins that are involved in critical biological processes .

Mode of Action

It is known that the pyrrolidine ring and its derivatives interact with their targets through a variety of mechanisms, often involving binding to the target protein and modulating its activity .

Biochemical Pathways

It is known that pyrrolidine derivatives can influence a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

It is known that pyrrolidine derivatives can have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

It is known that environmental factors can influence the action of many drugs, and this is likely to be the case for this compound as well .

Análisis Bioquímico

Biochemical Properties

4-Amino-1-(3-chlorophenyl)pyrrolidin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, pyrrolidinone derivatives, including this compound, have been shown to inhibit cyclooxygenase-2 (COX-2) with IC50 values in the micromolar range . This interaction suggests potential anti-inflammatory properties. Additionally, the compound’s structure allows it to engage in hydrogen bonding and hydrophobic interactions with target proteins, affecting their conformation and activity.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrrolidinone derivatives have been reported to affect the activity of androgen receptors, which play a crucial role in cell proliferation and differentiation . The compound’s impact on gene expression can lead to changes in the production of proteins involved in cell cycle regulation, apoptosis, and metabolic pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific sites on enzymes and receptors, altering their activity. For instance, its interaction with COX-2 involves binding to the enzyme’s active site, inhibiting its catalytic activity and reducing the production of pro-inflammatory mediators . Additionally, this compound can modulate the activity of transcription factors, leading to changes in gene expression patterns.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that pyrrolidinone derivatives can exhibit time-dependent effects on cell viability and function . The compound’s stability in different experimental conditions can influence its efficacy and potency. Long-term exposure to this compound may lead to adaptive cellular responses, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . Higher doses can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Studies have reported dose-dependent effects on enzyme activity, gene expression, and cellular metabolism, highlighting the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can undergo biotransformation through phase I and phase II metabolic reactions, leading to the formation of metabolites with different biological activities . Enzymes such as cytochrome P450s play a crucial role in the oxidative metabolism of this compound, affecting its pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, facilitated by membrane transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can affect its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of this compound within subcellular organelles can influence its interactions with biomolecules and its overall biological activity.

Propiedades

IUPAC Name |

4-amino-1-(3-chlorophenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O/c11-7-2-1-3-9(4-7)13-6-8(12)5-10(13)14/h1-4,8H,5-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USPVRBVWGQTTLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC(=CC=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001257018 | |

| Record name | 2-Pyrrolidinone, 4-amino-1-(3-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001257018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1114823-57-2 | |

| Record name | 2-Pyrrolidinone, 4-amino-1-(3-chlorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1114823-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyrrolidinone, 4-amino-1-(3-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001257018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Dimethylamino)methyl]thiophene-2-carbaldehyde](/img/structure/B1286738.png)